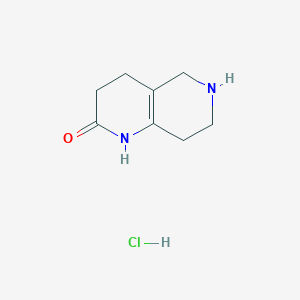

1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride” is a chemical compound with the CAS Number: 1955494-65-1 . It has a molecular weight of 188.66 . The IUPAC name for this compound is 3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one hydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12N2O.ClH/c11-8-2-1-6-5-9-4-3-7(6)10-8;/h9H,1-5H2,(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.It should be stored at temperatures below -10 degrees Celsius . The salt data for this compound is Cl .

Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Chemical Properties

1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride is a chemical compound that has been the subject of various synthetic and application-oriented studies. A simple and convenient route to synthesize a new series of 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridines has been developed, utilizing a one-pot process that combines metalated 4-piperidinonimine alkylation with intramolecular cyclization (Gaidarova et al., 1998).

Antibacterial Activity

Pyridonecarboxylic acids, including derivatives of 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one, have been synthesized and evaluated for their antibacterial activity. Among these, certain compounds were found to exhibit significant antibacterial properties, surpassing the effectiveness of known antibiotics like enoxacin (Egawa et al., 1984).

Optical and Electronic Materials

Studies have shown that 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one derivatives can be utilized in the synthesis of novel materials with desirable optical and electronic properties. For instance, certain naphthyridine derivatives display red-fluorescence emissions and two-photon absorption, making them potential candidates for advanced optical materials (Li et al., 2012).

Semiconductor Applications

A series of 4,8-substituted 1,5-naphthyridines have been synthesized and characterized for their potential as multifunctional organic semiconductor materials. These compounds exhibit blue fluorescence and possess properties suitable for electron-transport materials and hole-injecting/hole-transport materials, highlighting their applicability in developing high-efficiency OLEDs (Wang et al., 2012).

Coordination Chemistry

In coordination chemistry, 1,5-naphthyridine has been employed as a new linker for constructing bridging ligands and their corresponding Ru(II) complexes. This application demonstrates the versatility of naphthyridine derivatives in creating complex molecular structures with potential utility in catalysis and materials science (Singh & Thummel, 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

It is synthesized from 4-piperidone imines , which are known to interact with various biological targets.

Mode of Action

It is synthesized from 4-piperidone imines by successive lithiation with lithium diethylamide, alkylation with 1-bromo-3-chloropropane, and intramolecular cyclization . This suggests that it may interact with its targets through similar mechanisms.

Biochemical Pathways

Related compounds have been shown to have a variety of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .

Result of Action

Related compounds have been shown to have a variety of pharmacological activities, suggesting that this compound may have similar effects .

Eigenschaften

IUPAC Name |

3,4,5,6,7,8-hexahydro-1H-1,6-naphthyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c11-8-2-1-6-5-9-4-3-7(6)10-8;/h9H,1-5H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAUFJNNCSWZOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1CNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2742356.png)

![Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2742358.png)

![2-methyl-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2742362.png)

![N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2742363.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2742365.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2742370.png)

![2-(2,3-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2742372.png)